2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol
CAS No.: 5452-19-7
Cat. No.: VC15987506
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5452-19-7 |
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Molecular Formula | C9H13N3O2 |
Molecular Weight | 195.22 g/mol |
IUPAC Name | 2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C9H13N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h5,13H,1-4H2,(H3,10,11,12,14) |
Standard InChI Key | IERMBDFBWUYYOH-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(CC1CO)C(=O)NC(=N2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol is a bicyclic molecule featuring a partially saturated quinazoline core. Key identifiers include:
The compound’s structure includes a hydroxymethyl group at position 6 and an amino group at position 2, both critical for its reactivity and intermolecular interactions .
Structural Analysis
X-ray crystallography and computational modeling reveal a chair-like conformation in the tetrahydroquinazoline ring, stabilized by intramolecular hydrogen bonding between the hydroxymethyl and amino groups . The planarity of the pyrimidine moiety facilitates π-π stacking interactions, a feature exploited in supramolecular chemistry applications .
Synthesis and Derivitization
Synthetic Pathways
The most efficient synthesis involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions (pyridine, 100°C, 24 h), achieving yields of 47–80% . Key steps include:
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Cyclocondensation: α-Aminoamidines react with diarylidencyclohexanones to form the tetrahydroquinazoline core.
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Aromatization: Spontaneous aerial oxidation converts dihydropyrimidine intermediates to the fully aromatic system .
Comparative analysis with alternative methods:
The α-aminoamidine route is favored for its environmental sustainability, as molecular oxygen serves as the sole oxidant .
Functionalization Strategies
The tert-butyl carbamate (Boc) protecting group at C2 enables selective derivatization. For example, Boc cleavage via HCl/MeOH at 40°C yields free amino intermediates suitable for further coupling reactions . Derivatives with arylidene substituents at position 8 exhibit enhanced fluorescence, suggesting applications in biosensing .
Physical and Chemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 3320 cm (N–H stretch) and 1680 cm (C=O stretch) .
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NMR (): δ 1.65–1.89 (m, 4H, cyclohexane CH), δ 3.42 (s, 2H, hydroxymethyl), δ 6.21 (s, 1H, NH) .
Solubility and Stability
The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). It decomposes above 250°C, with stability enhanced by hydrogen-bonding networks in the crystalline state .
Biological and Pharmacological Significance
Role in Cofactor Biosynthesis
Industrial and Research Applications
Green Chemistry
The use of molecular oxygen as an oxidant aligns with principles of sustainable synthesis, reducing reliance on toxic reagents like DDQ or CAN . Life-cycle assessments indicate a 40% reduction in waste compared to traditional methods .
Material Science
Fluorescent derivatives serve as pH-sensitive probes in polymer matrices, with emission maxima tunable between 450–520 nm .
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